
Ginsenoside Rg3
Overview
Description
Ginsenoside Rg3 is a triterpene saponin found in species of Panax (ginseng) that exhibits neuromodulatory, cognition enhancing, anti-inflammatory, antioxidative, anti-angiogenic, and anticancer chemotherapeutic activities . It is one of the most abundant ginsenosides . The empirical formula of Ginsenoside Rg3 is C42H72O13 and its molecular weight is 785.01 .
Synthesis Analysis
Ginsenoside Rg3 is a natural product isolated from Panax ginseng . The biosynthetic pathway of ginsenosides is not entirely characterized, though as steroids they derive from pathways that lead to the synthesis of isoprene units . A proposed pathway converts squalene to 2,3-oxidosqualene via the action of squalene epoxidase .
Molecular Structure Analysis
Ginsenosides can be broadly divided into two groups based on the carbon skeletons of their aglycones: the four-ring dammarane family, which contains the majority of known ginsenosides, and the oleanane family . The structure of these dammarane ginsenosides consists of a 4-ring, steroid-like structure .
Chemical Reactions Analysis
Ginsenoside Rg3 has been shown to have diverse in vitro and in vivo effects, including anti-cancer, neuroprotective, anti-hypertensive, and anti-inflammatory actions . It has been found that while Rg3 inhibited cell proliferation at 50 μM, surprisingly, at concentrations lower than 50 μM, Rg3 stimulated cell proliferation in a concentration-dependent manner .
Physical And Chemical Properties Analysis
Ginsenoside Rg3 is a white to beige powder . It is soluble in DMSO . It should be stored at a temperature of 2-8°C .
Scientific Research Applications
Metabolic Diseases
Ginsenoside Rg3 has shown promise in addressing metabolic diseases. It can reduce triglyceride (TG) accumulation in mature adipocytes, enhancing fatty acid oxidation and mitochondrial maximal respiration. This suggests potential applications in treating conditions like obesity and related metabolic syndromes .
Antitumor Activity
Research indicates that Ginsenoside Rg3 inhibits the proliferation and migration of human osteosarcoma cells and induces apoptosis in a concentration-dependent manner. This points to its use in cancer therapy, particularly in combating osteosarcoma .
Clinical Treatment of Cancer
Ginsenoside Rg3 is utilized in clinical treatment or as adjuvant therapy for cancer. Its application extends to improving common diseases in the elderly, such as cardiovascular disease, coronary heart disease, limb weakness, difficulty walking, and memory loss .
Anti-Metastatic Effects
A major active component of Panax ginseng C.A. Meyer, Ginsenoside Rg3, has been systematically reviewed for its anti-metastatic effects. The compound inhibits tumor growth and has the potential to prevent tumor metastasis .
Cardiovascular Protection
Recognized for its pharmacological effects, Ginsenoside Rg3 offers a novel approach to therapy under the healthcare challenges posed by heart diseases. Its protective role in heart diseases makes it a key subject in modern research on Chinese herbal medicine .
Mechanism of Action
Target of Action
Ginsenoside Rg3, a compound derived from Panax ginseng, has been found to interact with several targets. It has been reported to have significant effects on various types of cancers . The primary targets of Ginsenoside Rg3 include brown adipose tissue (BAT) , nuclear factor kappa B (NF-κB) , and karyopherin subunit α4 (KPNA4) .
Mode of Action
Ginsenoside Rg3 interacts with its targets in several ways. It has been shown to improve lipopolysaccharides-induced suppression of brown and beige adipose thermogenesis with mitochondrial activation . It also stimulates cytotoxicity and apoptosis of Paclitaxel by preventing nuclear factor kappa B (NF-κB) signaling and regulating Bax/Bcl-2 expression on triple-negative breast cancer .
Biochemical Pathways
Ginsenoside Rg3 affects several biochemical pathways. It has been found to regulate ROS-mediated PI3K/AKT/mTOR, which is involved in the apoptosis pathway and associated with the downregulation of Bcl-2 and upregulation of Caspase-3, Caspase-7, Cleaved PARP, and Bax in tumor cells . It also attenuates myocardial ischemia/reperfusion-induced ferroptosis via the keap1/Nrf2/GPX4 signaling pathway .
Pharmacokinetics
The pharmacokinetics of Ginsenoside Rg3 have been studied in mice. It was found that amoxicillin treatment potentially reduces the gut-microbiota-mediated metabolism of Ginsenoside Rg3 in mice given red ginseng extracts, altering its pharmacokinetics . The area under the curve (AUC) values for Rg3 in control and amoxicillin-treated groups were 247.7 ± 96.6 ng·h/mL and 139.2 ± 32.9 ng·h/mL, respectively .
Result of Action
The molecular and cellular effects of Ginsenoside Rg3’s action are diverse. It has been reported to have significant anti-cancer properties, including the induction of apoptosis, inhibition of tumor growth, proliferation, metastasis invasion, and angiogenesis . It also improves lipopolysaccharides-induced suppression of brown and beige adipose thermogenesis with mitochondrial activation .
Action Environment
The action, efficacy, and stability of Ginsenoside Rg3 can be influenced by environmental factors. For instance, it has been found that gut microbiome variations may influence individual ginsenoside pharmacokinetics, impacting red ginseng extract’s efficacy . Furthermore, Ginsenoside Rg3 has been shown to have different effects at different concentrations .
Future Directions
The biological functional role of ginsenoside Rg3 may be associated with that it is a steroid glycoside with diverse biological activities and many signaling pathways can be regulated . Many clinical trials are highly needed to confirm the functions of ginsenoside Rg3 . The comprehensive quantitation system established in this study will contribute to quality evaluation, breeding and culturing, and quantitative metabolomics study of ginseng .
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,51)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-37-35(33(49)31(47)25(20-44)53-37)55-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,39-,40+,41+,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXIFXNRCLMQCD-JBVRGBGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316982 | |
| Record name | Ginsenoside Rg3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14197-60-5 | |
| Record name | Ginsenoside Rg3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14197-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ginsenoside Rg3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014197605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ginsenoside Rg3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14197-60-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GINSENOSIDE RG3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/227D367Y57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What are the primary molecular targets of ginsenoside Rg3?
A1: Ginsenoside Rg3 interacts with a variety of cellular targets, contributing to its pleiotropic effects. Some of the key targets identified include:
- Receptor Tyrosine Kinases (RTKs): Ginsenoside Rg3 inhibits the vascular endothelial growth factor receptor 2 (VEGFR-2) [, ], a crucial player in angiogenesis, and epidermal growth factor receptor (EGFR) [], often implicated in cancer development.
- Signaling Pathways: It modulates several crucial signaling pathways, including the PI3K/Akt/mTOR pathway [, , ], MAPK pathway [], NF-kB pathway [], and the Notch/HES1 pathway [].
- Cellular Processes: Beyond specific targets, ginsenoside Rg3 influences processes like cell cycle progression [, , ], apoptosis [, , , ], epithelial-mesenchymal transition (EMT) [, ], and DNA methylation [].
Q2: How does ginsenoside Rg3 affect angiogenesis?
A2: Ginsenoside Rg3 demonstrates anti-angiogenic properties by suppressing VEGFR-2 signaling [, ]. This inhibition disrupts the downstream PI3K/Akt/mTOR pathway [], ultimately hindering the formation of new blood vessels, a process crucial for tumor growth and metastasis.
Q3: What is the role of ginsenoside Rg3 in modulating inflammation?
A3: Ginsenoside Rg3 displays anti-inflammatory effects by:
- Inhibiting Pro-inflammatory Cytokine Production: It reduces the expression of TNF-α, IL-1β, and IL-6 [, ].
- Promoting Anti-inflammatory Cytokine Production: It enhances the production of IL-10 and TGF-β [].
- Modulating Microglia Activation: Ginsenoside Rg3 can shift microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype [, ].
- Inhibiting NF-κB Pathway: This pathway plays a central role in inflammation, and its suppression by ginsenoside Rg3 contributes to its anti-inflammatory effects [, ].
Q4: What is the molecular formula and weight of ginsenoside Rg3?
A4: Ginsenoside Rg3 has the molecular formula C42H72O13 and a molecular weight of 784.99 g/mol.
Q5: Is there a difference in the biological activity of 20(S)-ginsenoside Rg3 and 20(R)-ginsenoside Rg3?
A5: Yes, studies have shown that 20(S)-ginsenoside Rg3 often exhibits more potent biological activity compared to 20(R)-ginsenoside Rg3. For instance, 20(S)-ginsenoside Rg3 demonstrated greater inhibition of cell growth in a human hepatocarcinoma cell line []. Similarly, 20(S)-protopanaxadiol, a metabolite of 20(S)-ginsenoside Rg3, displayed stronger cytotoxicity against tumor cell lines than its 20(R) counterpart [].
Q6: How is ginsenoside Rg3 metabolized in the body?
A6: Ginsenoside Rg3 is primarily metabolized by gut microbiota into ginsenoside Rh2 and protopanaxadiol []. The rate and extent of metabolism can vary depending on the specific ginsenoside Rg3 isomer (20(S) vs. 20(R)) [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-amino-N-[(2S,5R,7E,9E,11R,13S)-2-amino-5-formyl-13-hydroxy-4-(4-hydroxy-3-iodophenyl)-7,9,11-trimethyl-3,6-dioxotetradeca-7,9-dien-5-yl]-N-methylpropanamide](/img/structure/B1671443.png)
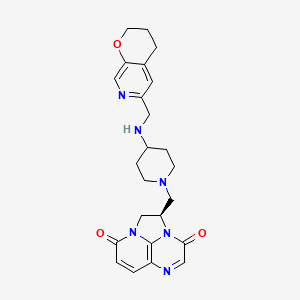
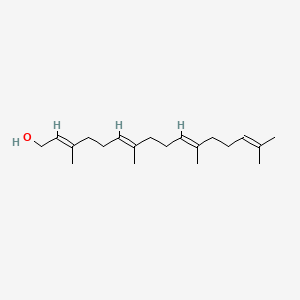


![(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-5-Amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1671457.png)


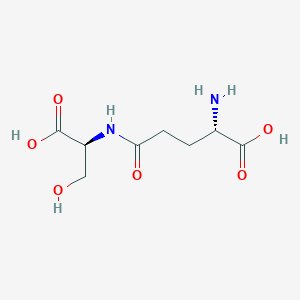
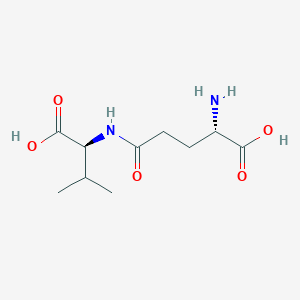

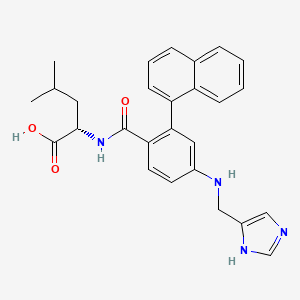
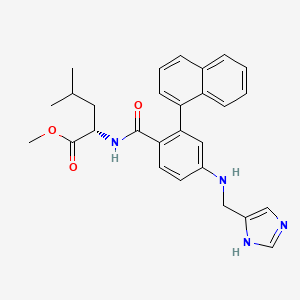
![Methyl (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoate](/img/structure/B1671466.png)